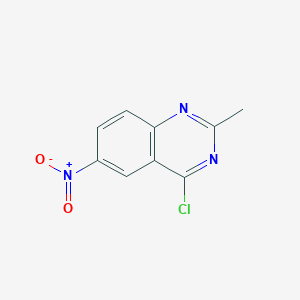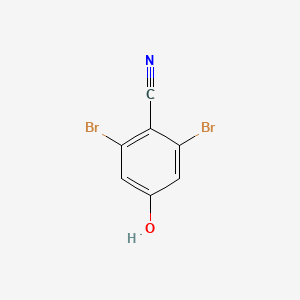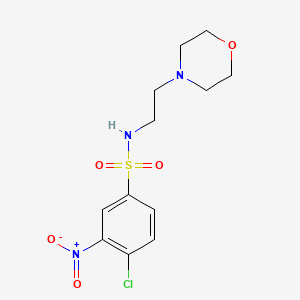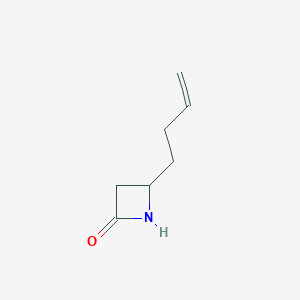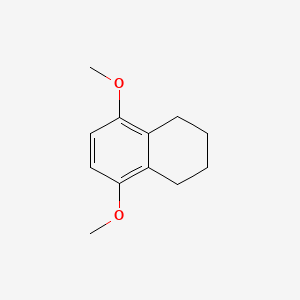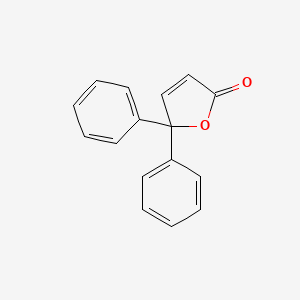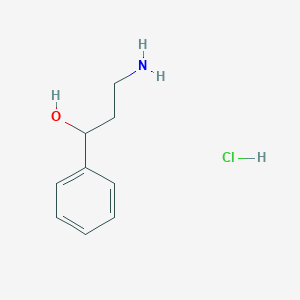
5,7-Dibromo-1,2,3,4-tetrahydroacridine
Descripción general
Descripción
5,7-Dibromo-1,2,3,4-tetrahydroacridine is a brominated derivative of tetrahydroacridine, a compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions on the acridine ring, which significantly influences its chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 5,7-Dibromo-1,2,3,4-tetrahydroacridine, like other acridine derivatives, is DNA . Acridine derivatives are known for their ability to intercalate into the DNA structure .
Mode of Action
The mode of action of this compound involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar form of the acridine core, which allows the compound to sandwich itself between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of the acridine derivative can disrupt various biological processes involving DNA and related enzymes . This disruption can affect a wide range of cellular activities, including replication, transcription, and protein synthesis .
Pharmacokinetics
The planar structure of acridine derivatives generally allows them to easily penetrate cell membranes, which could potentially enhance their bioavailability .
Result of Action
The intercalation of this compound into DNA can lead to a variety of molecular and cellular effects. These effects can include the inhibition of DNA replication and transcription, leading to cell cycle arrest and potentially cell death . This makes acridine derivatives potential therapeutic agents for a variety of disorders, including cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive substances, such as DNA repair protein inhibitors, can potentially enhance the anti-cancer effects of acridine medications . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridine typically involves the bromination of 1,2,3,4-tetrahydroacridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the acridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted tetrahydroacridine derivatives.
Aplicaciones Científicas De Investigación
5,7-Dibromo-1,2,3,4-tetrahydroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound is utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the production of dyes and pigments due to its chromophoric properties.
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine: Similar in structure but with an amino group at the 9 position, enhancing its biological activity.
5,7-Dibromo-2,3,4,10-tetrahydroacridine-1,9-dione: Another brominated derivative with different functional groups, affecting its reactivity and applications.
Uniqueness
5,7-Dibromo-1,2,3,4-tetrahydroacridine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
5,7-dibromo-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N/c14-10-6-9-5-8-3-1-2-4-12(8)16-13(9)11(15)7-10/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBFZCKPVHXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3C=C2C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396071 | |
| Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-56-6 | |
| Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


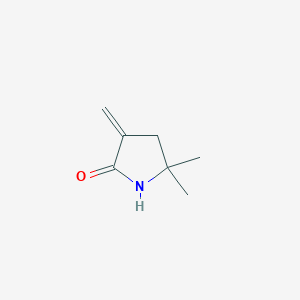
![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)
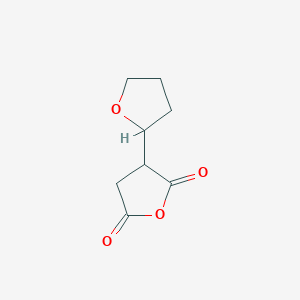
![4-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B3033043.png)
